molecular formula C16H12N2O2S2 B5063575 N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5063575
M. Wt: 328.4 g/mol
InChI Key: PBYOKEYCXNTAPG-UHFFFAOYSA-N
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Description

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a naphthalene ring with a hydroxyl group, and a carbamothioyl group

Preparation Methods

The synthesis of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 5-hydroxynaphthalen-1-yl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The carbamothioyl group can be reduced to form a thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential metabolic pathways in microorganisms, leading to their death. In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c19-13-7-2-4-10-11(13)5-1-6-12(10)17-16(21)18-15(20)14-8-3-9-22-14/h1-9,19H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYOKEYCXNTAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)NC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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